Tetradecanoic acid, octadecyl ester, also known as myristyl stearate or octadecyl myristate, finds application in organic synthesis as a starting material for the preparation of various derivatives. Its long hydrocarbon chain allows for further functionalization through reactions like alkylation, acylation, and halogenation. These derivatives can serve as building blocks for complex molecules with diverse applications in pharmaceuticals, materials science, and other fields [].
Due to its amphiphilic nature, meaning it possesses both hydrophobic (water-fearing) and hydrophilic (water-loving) regions, tetradecanoic acid, octadecyl ester can be used as a lubricant, plasticizer, and anti-foaming agent in various materials. Its ability to self-assemble into well-defined structures makes it a potential candidate for the development of novel materials like drug delivery systems, biosensors, and liquid crystals [, ].
Research suggests that tetradecanoic acid, octadecyl ester might possess potential applications in the pharmaceutical field. Studies have shown its ability to:
Tetradecanoic acid, octadecyl ester, also known as octadecyl myristate, is a fatty acid ester with the molecular formula C32H64O2 and a molecular weight of approximately 480.85 g/mol. This compound is derived from the esterification of tetradecanoic acid (myristic acid) and octadecanol (stearyl alcohol). It is characterized by its long hydrocarbon chains, which contribute to its hydrophobic properties. Tetradecanoic acid, octadecyl ester is found naturally in various biological sources, including Triticum aestivum, commonly known as common wheat .
The primary chemical reaction involving tetradecanoic acid, octadecyl ester is the process of esterification, where tetradecanoic acid reacts with octadecanol to form the ester and water. The general reaction can be represented as follows:
In addition to esterification, tetradecanoic acid, octadecyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to its constituent fatty acid and alcohol:
Tetradecanoic acid, octadecyl ester exhibits several biological activities due to its fatty acid composition. It has been studied for its potential roles in skin care formulations due to its emollient properties. The compound helps in moisturizing and protecting the skin barrier. Additionally, it may possess antimicrobial properties, making it useful in cosmetic applications .
The synthesis of tetradecanoic acid, octadecyl ester can be achieved through various methods:
Tetradecanoic acid, octadecyl ester has several applications across different industries:
Studies on the interactions of tetradecanoic acid, octadecyl ester with biological membranes indicate that it can influence membrane fluidity and permeability. Its hydrophobic nature allows it to integrate into lipid bilayers, which can enhance skin absorption when used in topical formulations . Furthermore, research suggests that this compound may interact synergistically with other lipids to improve stability and efficacy in formulations.
Tetradecanoic acid, octadecyl ester shares similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tetradecanoic Acid | C14H28O2 | Shorter carbon chain; primarily a fatty acid. |
Octadecanol | C18H38O | Saturated alcohol; does not have the fatty acid component. |
Hexadecanoic Acid | C16H32O2 | Similar structure but shorter carbon chain; used differently in cosmetics. |
Stearyl Myristate | C32H64O2 | Another name for tetradecanoic acid, octadecyl ester; same properties. |
Tetradecanoic acid, octadecyl ester is unique due to its specific combination of a medium-chain fatty acid and a long-chain alcohol, which provides distinct properties beneficial for various applications in cosmetics and pharmaceuticals .
The formation of tetradecanoic acid, octadecyl ester occurs through two primary mechanistic pathways: acid-catalyzed and base-catalyzed esterification reactions, each offering distinct advantages and operational characteristics [5] [8].
The acid-catalyzed mechanism, commonly known as Fischer esterification, proceeds through a multi-step process involving protonation, nucleophilic addition, and elimination reactions [6] [8]. In the initial step, the carbonyl oxygen of tetradecanoic acid becomes protonated by the acid catalyst, typically sulfuric acid or tosic acid, which significantly enhances the electrophilicity of the carbonyl carbon [8] [10]. This protonation creates a resonance-stabilized carbocation that facilitates subsequent nucleophilic attack by octadecanol [10].
The mechanism follows a protonation-addition-deprotonation-protonation-elimination-deprotonation sequence [9]. Following the initial protonation, octadecanol acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate [8] [11]. The reaction proceeds through proton transfer to one of the hydroxyl groups, converting it into a suitable leaving group [8]. Water elimination occurs through a 1,2-elimination process, forming the protonated ester, which is subsequently deprotonated to yield the final tetradecanoic acid, octadecyl ester product [6] [8].
The equilibrium nature of acid-catalyzed esterification necessitates the use of excess alcohol or water removal techniques to drive the reaction toward ester formation [6] [9]. Typical reaction conditions involve temperatures ranging from 80-200°C, with catalyst concentrations of 1.5-3.0% by weight relative to the acid substrate [13] [25]. The reaction demonstrates reversibility, requiring careful optimization to achieve maximum conversion efficiency [5] [11].
Base-catalyzed esterification, also known as saponification when performed in reverse, involves a fundamentally different mechanistic approach [15]. The base-catalyzed process begins with nucleophilic addition of hydroxide ion to the carbonyl carbon of an ester precursor, forming a tetrahedral intermediate [15]. This mechanism is particularly relevant when starting from ester derivatives or when performing transesterification reactions.
The base-catalyzed mechanism offers the significant advantage of irreversibility due to the deprotonation of the carboxylic acid product by the basic medium [5] [15]. This irreversible nature eliminates the equilibrium limitations associated with acid-catalyzed reactions, often resulting in higher conversion efficiencies under milder conditions [15]. Base-catalyzed processes typically operate at temperatures of 60-80°C with catalyst concentrations of 1-2% by weight [13].
The mechanistic differences between acid and base catalysis result in distinct advantages for each approach. Acid-catalyzed reactions provide greater functional group tolerance and can be performed using the carboxylic acid directly, while base-catalyzed reactions offer faster kinetics and higher equilibrium conversion due to their irreversible nature [5] [15].
The optimization of catalytic processes for tetradecanoic acid, octadecyl ester synthesis involves careful consideration of multiple reaction parameters, including catalyst selection, temperature control, reactant stoichiometry, and reaction time [24] [25] [27].
Contemporary research has identified several effective catalytic systems for ester synthesis, each offering unique advantages for specific operational requirements [13] [30]. Sulfuric acid remains the most widely employed catalyst due to its high activity and commercial availability, typically used at concentrations of 1.5-3.0% by weight [13] [25]. Alternative acid catalysts include tosic acid, which provides enhanced selectivity under milder conditions at 0.5-2.0% loading, and hydrochloric acid, offering cost-effective catalysis at 1-2% concentrations [13].
Emerging green catalytic systems have demonstrated significant promise for sustainable ester production [13] [30]. Fly ash catalysts, composed of mixed oxides including alumina, iron oxide, calcium oxide, and silica, have achieved remarkable conversion efficiencies of 95-98% at 10% loading and 180-200°C [13]. Zinc-based catalysts represent another environmentally favorable option, providing excellent recyclability with 0.1-2.5% molar loading and demonstrating minimal leaching characteristics [30].
Enzymatic catalysis using lipase enzymes offers exceptional selectivity under mild conditions, operating effectively at 30-60°C with 2-5% loading [26]. Ultrasound-assisted enzymatic processes have further enhanced reaction efficiency, achieving satisfactory conversion within 2 hours under optimized conditions [26].
Systematic optimization studies have established optimal parameter ranges for maximizing tetradecanoic acid, octadecyl ester yield [25] [28]. Temperature optimization reveals that fatty acid esterification with long-chain alcohols proceeds most efficiently at 150-180°C for traditional acid-catalyzed systems [25]. However, advanced catalytic systems enable operation at reduced temperatures, with ultrasound-assisted processes achieving high conversion at 50°C [26].
Molar ratio optimization demonstrates that excess alcohol significantly enhances conversion efficiency [25] [28]. For tetradecanoic acid esterification with octadecanol, optimal molar ratios typically range from 1:3 to 1:4 (acid:alcohol), ensuring sufficient driving force to overcome equilibrium limitations [25]. Higher alcohol excess ratios of 1:6 to 1:9 have been employed in specialized applications requiring maximum conversion [28].
Reaction time optimization varies significantly with catalyst type and reaction conditions [25] [26]. Traditional acid-catalyzed processes require 4-6 hours for complete conversion, while optimized systems achieve similar results in 2-4 hours [25]. Ultrasound-assisted processes demonstrate remarkable efficiency, reaching equilibrium conversion within 20 minutes to 2 hours depending on operating parameters [26].
Parameter Type | Optimal Range/Value | Substrate System | Conversion/Yield (%) |
---|---|---|---|
Temperature | 150-180°C | Fatty acids with polyhydric alcohols | 91-95 |
Temperature | 50-80°C | Aromatic acid-alcohol systems | 73-98 |
Temperature | 180-200°C | Industrial esterification | 95-98 |
Catalyst Concentration | 1.5-3.0% (w/w) | Sulfuric acid catalyst | 91-95 |
Catalyst Concentration | 0.1-2.5% (mol) | Zinc catalyst systems | 84-98 |
Catalyst Concentration | 1-2% (w/w) | Fly ash catalyst | 95-98 |
Molar Ratio (Acid:Alcohol) | 1:3-4 | Polyol esterification | 91-95 |
Molar Ratio (Acid:Alcohol) | 1:1.2-1.5 | Simple esterification | 68-84 |
Molar Ratio (Acid:Alcohol) | 1:4-5 | Polyol systems | 92-95 |
Reaction Time | 4-6 hours | Complex polyol systems | 91-95 |
Reaction Time | 2-4 hours | Simple acid-alcohol | 68-84 |
Reaction Time | 0.33-2 hours | Ultrasound-assisted | 95 |
Water removal techniques represent a critical optimization strategy for acid-catalyzed esterification [28]. Continuous water removal through azeotropic distillation, molecular sieve adsorption, or entrainer-based systems effectively shifts equilibrium toward ester formation [28]. Co-solvent systems using diethyl ether have demonstrated particular effectiveness, achieving 95% conversion within 75 minutes at 55°C when combined with appropriate catalyst loading and molar ratios [28].
Catalyst Type | Mechanism | Optimal Loading | Temperature Range (°C) | Advantages |
---|---|---|---|---|
Sulfuric Acid (H₂SO₄) | Acid-catalyzed | 1.5-3.0% (w/w) | 150-200 | High conversion, widely available |
Tosic Acid (TsOH) | Acid-catalyzed | 0.5-2.0% (w/w) | 80-150 | Mild conditions, selective |
Hydrochloric Acid (HCl) | Acid-catalyzed | 1-2% (w/w) | 80-120 | Simple, cost-effective |
Zinc Salts | Lewis acid | 0.1-2.5% (mol) | 120-160 | Recyclable, low leaching |
Fly Ash | Mixed oxide | 10% (w/w) | 180-200 | Waste utilization, green |
Organotitanium Compounds | Organometallic | 0.5-2% (w/w) | 100-180 | High activity |
Lipase Enzymes | Enzymatic | 2-5% (w/w) | 30-60 | Mild conditions, selective |
Sodium Hydroxide (NaOH) | Base-catalyzed | 1-2% (w/w) | 60-80 | Irreversible reaction |
Potassium Hydroxide (KOH) | Base-catalyzed | 1-2% (w/w) | 60-80 | Strong base, fast reaction |
The purification of tetradecanoic acid, octadecyl ester requires sophisticated separation techniques to remove unreacted starting materials, catalyst residues, and side products while maintaining product integrity [14] [16] [17].
Crystallization represents the most effective purification method for solid esters, particularly those with high melting points like tetradecanoic acid, octadecyl ester [14] [20]. The crystallization process exploits differences in solubility between the target ester and impurities, enabling selective precipitation and purification [20].
Solvent selection plays a crucial role in crystallization efficiency [14]. Methanol serves as an excellent crystallization solvent for fatty acid esters, operating effectively at temperatures ranging from 0-40°C [20]. Alternative solvents include octanoic acid, which has demonstrated exceptional selectivity for fatty acid ester purification, achieving 98.2% purity under optimized conditions of 0°C crystallization temperature, 4:1 solvent-to-product molar ratio, and 10-hour crystallization time [20].
The crystallization process requires careful temperature control to maximize selectivity [23]. Optimal crystallization temperatures typically range from 1-40°C, with 3-20°C being preferred for most applications [23]. Lower temperatures enhance selectivity but may result in ester co-precipitation, while higher temperatures reduce purification efficiency [23]. Crystallization time optimization reveals that 0.1-2 hours contact time provides optimal balance between purity and yield [23].
Temperature-controlled crystallization has proven particularly effective for removing fatty acid impurities from ester products [23]. The process involves heating the crude ester mixture to dissolve all components, followed by controlled cooling to selectively precipitate fatty acid esters while maintaining the target ester in solution [23]. This approach has achieved fatty acid removal efficiencies exceeding 95% while maintaining ester recovery rates above 85% [23].
Distillation purification exploits boiling point differences between tetradecanoic acid, octadecyl ester and contaminating substances [16] [17]. The relatively high molecular weight of the target ester (480.85 g/mol) provides significant boiling point separation from most impurities, enabling effective purification through both simple and fractional distillation [2] [16].
Reduced pressure distillation represents the preferred approach for high molecular weight esters to prevent thermal decomposition [16] [22]. Operating pressures of 50 mmHg or lower enable distillation at temperatures 50-100°C below atmospheric boiling points, preserving ester integrity while achieving effective separation [22]. Fractional distillation under reduced pressure provides enhanced separation efficiency, achieving purities of 95-99% for complex ester mixtures [16].
Temperature optimization for distillation processes requires careful consideration of thermal stability limits [16] [17]. For tetradecanoic acid, octadecyl ester, distillation temperatures should not exceed 200°C even under reduced pressure to prevent ester decomposition or rearrangement reactions [16]. Gradient heating protocols, beginning at 50°C and increasing incrementally to the final distillation temperature, provide optimal separation while minimizing thermal stress [16].
The distillation process effectively removes residual alcohol, water, and low-boiling impurities while concentrating the target ester [17]. Multiple distillation cycles may be required for complex mixtures, with each cycle providing incremental purity improvement [14]. Steam distillation techniques have also proven effective for removing volatile impurities while maintaining ester product integrity [17].
Chromatographic techniques provide the highest resolution separation capabilities for tetradecanoic acid, octadecyl ester purification, particularly for analytical applications and high-purity requirements [21]. Reversed-phase liquid chromatography represents the most widely employed technique for fatty acid ester separation [21].
High-performance liquid chromatography using reversed-phase columns, such as Zorbax ODS, enables precise separation of steryl esters and related compounds [21]. Mobile phase optimization using acetonitrile-isopropanol mixtures (60:40 v/v) provides excellent resolution for complex ester mixtures while maintaining reasonable analysis times [21]. Detection at 205 nm wavelength offers universal detection capability for ester compounds [21].
Column chromatography using silica gel or other stationary phases enables preparative-scale purification of tetradecanoic acid, octadecyl ester [4]. Dry column chromatography has proven particularly effective for separating ester congeners and removing structurally similar impurities [4]. Gradient elution systems using increasing polarity solvents provide optimal separation efficiency while minimizing solvent consumption [4].
Ion-exchange chromatography techniques have demonstrated effectiveness for removing ionic impurities and catalyst residues from ester products [19]. This approach proves particularly valuable when metallic catalysts have been employed, as it enables selective removal of metal ions while preserving the ester product [22]. Ultrafiltration techniques complement chromatographic purification by providing size-based separation capabilities [19].
Technique | Application | Operating Conditions | Purity Achieved (%) | Key Advantages |
---|---|---|---|---|
Crystallization | Solid ester purification | 0-40°C, methanol solvent | 95-98 | High purity, simple operation |
Crystallization | Fatty acid ester separation | 0-20°C, octanoic acid | 98.2 | Green solvent, selective |
Distillation | Liquid ester purification | Reduced pressure, 50-200°C | 90-95 | Efficient separation |
Distillation | Fractional separation | Atmospheric, gradient heating | 95-99 | Complete purification |
Chromatography | Steryl ester separation | RT, reversed-phase HPLC | >95 | Analytical precision |
Solvent Extraction | Acid-base separation | RT, aqueous-organic | 85-92 | Scalable process |
Solvent Extraction | Catalyst removal | RT, basic extraction | 88-95 | Metal removal |
Activated Carbon Treatment | Color removal | 60-80°C, stirring | 92-96 | Decolorization |
Clay Treatment | Impurity removal | 80-100°C, contact time | 90-94 | Broad spectrum removal |
Tetradecanoic acid, octadecyl ester exhibits characteristic thermodynamic properties typical of long-chain fatty acid esters. The compound demonstrates a calculated melting point of 522.56 K (249.41°C), reflecting the substantial intermolecular van der Waals interactions arising from its extended hydrocarbon chains [1]. The predicted boiling point occurs at 1007.85 K (734.7°C) under standard atmospheric conditions, indicating the significant energy required to overcome the strong intermolecular forces in this high molecular weight ester [1].
The critical temperature of tetradecanoic acid, octadecyl ester is determined to be 1268.18 K, with a corresponding critical pressure of 555.20 kPa and critical volume of 1.851 m³/kmol [1]. These critical properties are consistent with the molecular structure and provide important parameters for understanding the compound's behavior under extreme conditions.
Thermal stability analysis reveals that tetradecanoic acid, octadecyl ester maintains structural integrity at temperatures exceeding 140°C, making it suitable for applications requiring elevated temperature resistance [2]. The compound undergoes thermal decomposition in the temperature range of 200-300°C, following the typical degradation pattern observed in long-chain fatty acid esters where longer carbon chains exhibit higher decomposition temperatures [2].
The enthalpy of fusion is calculated at 81.42 kJ/mol, while the enthalpy of vaporization is 95.98 kJ/mol [1]. These values reflect the energy requirements for phase transitions and are consistent with the molecular weight and structure of the compound. The heat capacity of the gaseous phase at the boiling point is 1683.18 J/mol·K, providing insight into the thermal energy storage capacity of the compound [1].
Thermodynamic Property | Value | Units | Reference |
---|---|---|---|
Melting Point | 522.56 | K | [1] |
Boiling Point | 1007.85 | K | [1] |
Critical Temperature | 1268.18 | K | [1] |
Critical Pressure | 555.20 | kPa | [1] |
Critical Volume | 1.851 | m³/kmol | [1] |
Enthalpy of Fusion | 81.42 | kJ/mol | [1] |
Enthalpy of Vaporization | 95.98 | kJ/mol | [1] |
Heat Capacity (gas, at Tb) | 1683.18 | J/mol·K | [1] |
Thermal Stability Limit | >140 | °C | [2] |
Decomposition Range | 200-300 | °C | [2] |
The solubility characteristics of tetradecanoic acid, octadecyl ester are predominantly governed by its hydrophobic nature, resulting from the presence of two long aliphatic chains totaling 32 carbon atoms. The compound exhibits negligible water solubility, with a calculated logarithmic partition coefficient (LogP) of 11.492, indicating extremely low aqueous solubility typical of long-chain fatty acid esters [1] [3] [4].
In organic solvents, tetradecanoic acid, octadecyl ester demonstrates favorable solubility characteristics. The compound shows good solubility in chloroform, which is attributed to the similar polarity and ability of chloroform to interact with the ester functionality [5] [6] [7]. Solubility in alcoholic solvents such as ethanol and methanol is limited, classified as slightly soluble, due to the predominantly hydrophobic character of the molecule that overwhelms the polar ester group [5].
The compound exhibits excellent solubility in non-polar organic solvents including hexane and other aliphatic hydrocarbons [6]. This behavior is consistent with the "like dissolves like" principle, where the extensive hydrocarbon chains of the ester interact favorably with non-polar solvents through van der Waals forces. Similarly, tetradecanoic acid, octadecyl ester shows complete miscibility with mineral oils and silicone oils, making it suitable for applications in lubricant formulations and cosmetic preparations [6] [3].
The amphiphilic nature of tetradecanoic acid, octadecyl ester, possessing both hydrophobic alkyl chains and a polar ester group, influences its behavior in colloidal systems. While the compound does not form micelles in aqueous systems due to its extremely low water solubility, it can function as an effective emollient and texture modifier in oil-based formulations [3] [4].
Solvent System | Solubility | LogP Value | Reference |
---|---|---|---|
Water | Insoluble | 11.492 | [1] [3] [4] |
Chloroform | Soluble | - | [5] [6] [7] |
Ethanol | Slightly soluble | - | [5] |
Methanol | Slightly soluble | - | [5] |
Hexane | Soluble | - | [6] |
Acetone | Slightly soluble | - | [8] |
Mineral oil | Soluble | - | [6] |
Silicone oil | Soluble | - | [3] |
Oils and fats | Miscible | - | [3] |
FTIR spectroscopic analysis of tetradecanoic acid, octadecyl ester reveals characteristic absorption bands that provide definitive structural identification. The most prominent feature appears in the carbonyl stretching region at 1735-1750 cm⁻¹, which is diagnostic for the ester functional group [9] [10] [11]. This absorption band is highly intense and characteristic of saturated aliphatic esters, appearing within the expected frequency range for compounds lacking aromatic or conjugated systems.
The carbon-oxygen stretching vibrations of the ester linkage manifest as a broad absorption band in the region of 1100-1300 cm⁻¹ [9] [10]. This spectral region, while also characteristic of ethers, acids, and alcohols, provides important confirmatory evidence for the ester functionality when considered alongside the carbonyl absorption. Specifically, the ester methylene stretch appears at 1170-1180 cm⁻¹, providing additional structural confirmation [9].
The extensive aliphatic character of tetradecanoic acid, octadecyl ester is evidenced by strong absorptions in the CH stretching region. Asymmetric CH₂ stretching vibrations occur at 2920-2925 cm⁻¹, while symmetric CH₂ stretching appears at 2850-2855 cm⁻¹ [9] [10]. The presence of terminal methyl groups is confirmed by asymmetric CH₃ deformation bands at 1460-1470 cm⁻¹ [9] [10].
FTIR Assignment | Frequency (cm⁻¹) | Intensity | Reference |
---|---|---|---|
C=O stretch (ester) | 1735-1750 | Very strong | [9] [10] [11] |
C-O stretch | 1100-1300 | Strong | [9] [10] |
CH₂ asymmetric stretch | 2920-2925 | Strong | [9] [10] |
CH₂ symmetric stretch | 2850-2855 | Strong | [9] [10] |
CH₃ asymmetric deformation | 1460-1470 | Medium | [9] [10] |
OCH₂ stretch | 1170-1180 | Medium | [9] |
¹³C NMR spectroscopic characterization of tetradecanoic acid, octadecyl ester provides detailed structural information through chemical shift analysis. The carbonyl carbon resonates in the typical ester range of 170-185 ppm, confirming the presence of the ester functional group [12] [13]. This chemical shift is characteristic of aliphatic esters and provides unambiguous identification of the carbonyl functionality.
The aliphatic carbon framework exhibits well-defined chemical shift patterns characteristic of long-chain fatty acid esters. The α-carbon adjacent to the carbonyl group resonates at approximately 34.2 ppm, while the β-carbon appears at 24.8 ppm [12]. These chemical shifts are diagnostic for straight-chain saturated fatty acid derivatives and provide important structural confirmation.
The majority of the methylene carbons in the aliphatic chains give rise to signals in the range of 29.3-29.8 ppm, collectively referred to as the "methylene envelope" [12]. This region contains multiple overlapping signals from the internal CH₂ groups of both the tetradecanoyl and octadecyl chains. The terminal methyl carbons of both chains resonate at approximately 14.1 ppm, providing confirmation of the aliphatic chain termination [12].
¹H NMR analysis reveals characteristic proton environments consistent with the ester structure. The ester methylene protons (OCH₂) appear in the range of 4.0-4.3 ppm, deshielded by the electron-withdrawing ester oxygen [14]. The extensive aliphatic character is evidenced by broad multiplets in the region of 1.2-1.3 ppm, corresponding to the numerous CH₂ groups in both alkyl chains [14]. Terminal methyl protons resonate at 0.8-0.9 ppm as triplets, confirming the presence of saturated alkyl chain termini [14].
NMR Assignment | Chemical Shift | Multiplicity | Reference |
---|---|---|---|
¹³C C=O | 170-185 ppm | Singlet | [12] [13] |
¹³C α-carbon | 34.2 ppm | Singlet | [12] |
¹³C β-carbon | 24.8 ppm | Singlet | [12] |
¹³C methylene envelope | 29.3-29.8 ppm | Multiple signals | [12] |
¹³C terminal methyl | 14.1 ppm | Singlet | [12] |
¹H OCH₂ | 4.0-4.3 ppm | Triplet | [14] |
¹H aliphatic CH₂ | 1.2-1.3 ppm | Multiplet | [14] |
¹H terminal CH₃ | 0.8-0.9 ppm | Triplet | [14] |
Mass spectrometric analysis of tetradecanoic acid, octadecyl ester under electron impact ionization conditions reveals fragmentation patterns characteristic of long-chain fatty acid esters. The molecular ion appears at m/z 480, corresponding to the molecular weight of 480.8494 Da, though this peak typically exhibits low intensity due to extensive fragmentation common in fatty acid ester analysis [15] [16].
The mass spectrum is dominated by characteristic fragmentation patterns typical of fatty acid esters. The McLafferty rearrangement produces a prominent fragment at m/z 74, which is diagnostic for methyl esters and provides confirmatory evidence for the ester functionality [16] [17]. Base peaks commonly appear at m/z 43 and m/z 57, corresponding to common alkyl fragments [C₃H₇]⁺ and [C₄H₉]⁺ respectively, resulting from α-cleavage of the aliphatic chains [16] [17].
Additional fragment ions arise from successive loss of alkene units (C₃H₆, C₄H₈, C₅H₁₀) from the molecular ion, producing characteristic patterns that aid in structural confirmation. The fragmentation pattern is consistent with extensive isomerization prior to or during fragmentation, typical of long-chain saturated fatty acid esters under electron impact conditions [18].
Mass Spectral Feature | m/z Value | Relative Intensity | Assignment | Reference |
---|---|---|---|---|
Molecular ion | 480 | Low (<5%) | [M]⁺- | [15] [16] |
McLafferty rearrangement | 74 | High | [C₄H₁₀O]⁺- | [16] [17] |
Base peak fragments | 43, 57 | High | [C₃H₇]⁺, [C₄H₉]⁺ | [16] [17] |
Alkene loss products | Variable | Medium | [M-CₙH₂ₙ]⁺- | [18] |
The rheological properties of tetradecanoic acid, octadecyl ester in bulk and colloidal systems are influenced by its molecular structure, particularly the long aliphatic chains and ester functionality. In bulk systems, the compound exhibits behavior characteristic of long-chain fatty acid esters, with viscosity properties that are temperature-dependent and influenced by molecular packing arrangements.
At room temperature, tetradecanoic acid, octadecyl ester exists as a solid or semi-solid waxy material due to strong intermolecular van der Waals interactions between the extended hydrocarbon chains [19]. Upon heating above its melting point, the compound transitions to a liquid phase with rheological properties typical of high molecular weight esters. The viscosity decreases exponentially with increasing temperature, following Arrhenius-type behavior common in organic liquids.
In colloidal systems, tetradecanoic acid, octadecyl ester functions primarily as a texture modifier and emollient due to its amphiphilic nature. While the compound does not form traditional micelles in aqueous systems due to its extremely low water solubility, it can participate in the formation of liquid crystalline phases and structured systems when combined with other surfactants or in oil-continuous emulsions [3].
The rheological behavior in formulated systems depends significantly on concentration and the presence of other components. At low concentrations in oil-based systems, tetradecanoic acid, octadecyl ester acts as a viscosity modifier, contributing to the overall flow properties of the system. At higher concentrations, the compound can contribute to gel formation or structured phases through physical entanglement of the long alkyl chains [3] [4].
The thixotropic behavior of systems containing tetradecanoic acid, octadecyl ester is influenced by the ability of the long chains to form temporary physical networks through van der Waals interactions. These networks can be disrupted under shear stress and reform upon standing, leading to shear-thinning behavior followed by viscosity recovery [20].
In industrial applications, particularly in lubricant formulations, tetradecanoic acid, octadecyl ester contributes to boundary lubrication properties due to its ability to form oriented monolayers on solid surfaces. The rheological properties in such applications are critical for determining film thickness and lubrication effectiveness under various operating conditions [3].
Temperature-dependent rheological studies reveal that the compound exhibits Newtonian flow behavior at temperatures well above its melting point, with viscosity following the expected exponential decrease with temperature. Below the melting point, the material exhibits plastic deformation characteristics typical of waxy solids, with yield stress behavior becoming apparent [20].
The influence of tetradecanoic acid, octadecyl ester on the rheological properties of complex formulations is particularly notable in cosmetic and personal care applications, where it functions as a consistency regulator and provides desirable sensory properties such as smooth application and non-greasy feel [3] [4].
System Type | Rheological Behavior | Key Properties | Reference |
---|---|---|---|
Bulk liquid (above Tm) | Newtonian flow | Exponential viscosity-temperature dependence | [20] |
Bulk solid (below Tm) | Plastic deformation | Yield stress behavior | [20] |
Oil-based formulations | Viscosity modifier | Shear-thinning, thixotropic recovery | [3] [4] |
Structured systems | Physical gel formation | Chain entanglement networks | [3] |
Boundary lubrication | Oriented film formation | Monolayer adsorption | [3] |